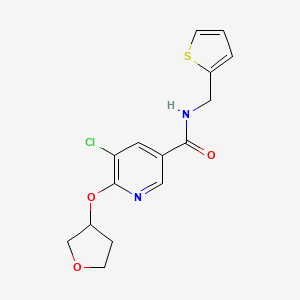

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

5-chloro-6-(oxolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c16-13-6-10(14(19)17-8-12-2-1-5-22-12)7-18-15(13)21-11-3-4-20-9-11/h1-2,5-7,11H,3-4,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGFAJJLWYGQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, tetrahydrofuran, and thiophen-2-ylmethanol.

Formation of Intermediate: The 5-chloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Coupling Reaction: The acid chloride is then reacted with tetrahydrofuran-3-ol in the presence of a base such as triethylamine (TEA) to form the ester intermediate.

Amidation: The ester intermediate is subsequently reacted with thiophen-2-ylmethanamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the nicotinamide moiety, resulting in the formation of amines or alcohols.

Substitution: The chloro group at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted nicotinamide derivatives.

Aplicaciones Científicas De Investigación

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases or proteases, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations:

Nicotinamide vs. Quinazoline Cores :

- The target compound’s nicotinamide core is smaller and more flexible than the quinazoline scaffold in ’s compound, which may influence target specificity. Quinazolines are well-documented in EGFR kinase inhibitors, whereas nicotinamides are common in PARP or NAD+-dependent enzyme modulators .

Substituent Impact :

- Chloro Group : Present in all compared compounds, the chloro substituent at the 5- or 6-position likely enhances electrophilicity, facilitating hydrogen bonding or halogen interactions with target proteins .

- Oxygen-Containing Groups : The tetrahydrofuran-3-yl)oxy group in the target compound and ’s compound improves aqueous solubility compared to purely aromatic substituents (e.g., fluorophenyl in ). This is critical for bioavailability in drug design .

- Side Chains : The thiophen-2-ylmethyl group in the target compound may offer superior π-π stacking compared to pyridin-2-ylmethyl () due to thiophene’s electron-rich aromatic system. However, pyridine’s basicity could enhance protonation-dependent binding .

Q & A

Q. What synthetic strategies are recommended for achieving high yields of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide?

Methodological Answer:

- Multi-step synthesis : Begin with functionalization of the nicotinamide core, followed by sequential coupling of the tetrahydrofuran-3-yl and thiophen-2-ylmethyl groups. Use polar solvents (e.g., THF or DMF) to enhance intermediate solubility and reaction rates .

- Catalytic optimization : Employ coupling reagents like TBTU or HATU for amide bond formation, with triethylamine (EtN) as a base to neutralize byproducts .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR (in DMSO-d or CDCl) resolve the tetrahydrofuran oxygen environment and thiophene methylene protons. Computational chemistry tools (e.g., DFT) can predict electronic effects to aid peak assignment .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS) and fragmentation patterns to verify the nicotinamide backbone and substituents .

- X-ray crystallography : If single crystals are obtainable, this provides definitive stereochemical data for the tetrahydrofuran and thiophene moieties .

Q. How can researchers assess the compound's stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 25°C, 40°C, and 60°C with controlled humidity (ICH guidelines). Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Light sensitivity : Expose to UV-Vis light (ICH Q1B) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Target-specific assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for purported targets (e.g., enzymes or receptors) .

- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the tetrahydrofuran or thiophene groups. Compare bioactivity profiles to isolate critical functional moieties (Table 1) .

Q. Table 1: SAR Analysis of Key Analogues

| Compound Modification | Bioactivity Trend (vs. Parent Compound) | Reference |

|---|---|---|

| Replacement of thiophene with furan | ↓ Antimicrobial activity, ↑ anti-inflammatory | |

| Chlorine → Fluorine substitution | Improved metabolic stability, ↓ cytotoxicity |

Q. What experimental approaches address discrepancies between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

- Metabolic profiling : Use liver microsomes (human/rat) to identify phase I/II metabolites. Cross-validate with in vivo plasma samples via LC-MS/MS .

- Permeability assays : Compare Caco-2 cell monolayer permeability with logP values to assess bioavailability limitations. Adjust formulation (e.g., nanoencapsulation) if poor absorption is observed .

Q. How can computational modeling guide the optimization of this compound's selectivity for therapeutic targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses against target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize analogs with stronger predicted interactions .

- MD simulations : Simulate ligand-protein dynamics over 100+ ns to evaluate binding stability and identify residues critical for selectivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound's antioxidant capacity across studies?

Methodological Answer:

- Assay standardization : Re-evaluate using multiple methods (e.g., DPPH scavenging vs. FRAP) under identical conditions. Control for pH, temperature, and solvent effects .

- Redox cycling analysis : Use cyclic voltammetry to measure oxidation potentials. Correlate with cellular ROS scavenging data to confirm mechanistic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.